An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters, alongside a discussion of its known biological activities and a representative signaling pathway for the broader class of benzoxazole derivatives.
Core Physicochemical Data
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid |
| Molecular Formula | C₈H₉NO₃[1] |
| Molecular Weight | 167.16 g/mol [2] |
| Canonical SMILES | C1CCC2=C(C1)C(=NO2)C(=O)O |
| InChI Key | RZZGDFMRRLFKRP-UHFFFAOYSA-N |
| PubChem CID | 820561[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 167.05824311 g/mol | PubChem |
| Topological Polar Surface Area | 63.3 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 224 | PubChem |
Biological Activity
Limited screening data is available for 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid. The compound has been evaluated for its inhibitory activity against two enzymes:
Table 3: Biological Screening Data
| Target | Concentration | Result |
| Cyclooxygenase-2 (COX-2) | - | No inhibition observed[3] |
| D-amino acid oxidase (DAO) | 10 µM | <1% inhibition rate[3] |
This preliminary data suggests that the compound is not a potent inhibitor of either COX-2 or DAO under the tested conditions. The broader class of benzoxazole derivatives, however, has been shown to exhibit a wide range of biological activities, including acting as inhibitors of enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Representative Signaling Pathway: VEGFR-2
As some benzoxazole derivatives have been identified as VEGFR-2 inhibitors, the following diagram illustrates a simplified representation of the VEGFR-2 signaling pathway. This pathway is crucial for angiogenesis, and its inhibition is a key mechanism for several anti-cancer therapies.[4][5][6][7] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, initiates a cascade of downstream signaling events.[4][6][7] This includes the activation of pathways such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][6][7]
Detailed Experimental Protocols
The following sections provide detailed methodologies for determining the key physicochemical properties of a compound like 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9][10][11] It involves equilibrating an excess amount of the solid compound in a specific solvent system over a set period.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8][10]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[11][12]
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow for the sedimentation of undissolved solids. The supernatant is then carefully removed and clarified by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9][10]
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Standard Curve: A standard curve is generated using known concentrations of the compound to accurately quantify the solubility.
-
Data Reporting: The solubility is reported in units such as µg/mL or µM.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13][14][15][16][17] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Methodology:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system (e.g., methanol/water) for poorly soluble compounds, to a known concentration (e.g., 1-10 mM).[13][14] The ionic strength of the solution is typically kept constant by adding a background electrolyte like KCl.[13][14]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[13][14]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments using an automated burette.[13][14]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, where half of the compound has been neutralized. Specialized software is often used to analyze the titration data and calculate the pKa value(s).
-
Replicates: The titration is typically performed in triplicate to ensure the reproducibility of the results.[13]
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and straightforward technique for its determination.[18][19][20]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[18][19]
-
Apparatus Setup: The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.[19]
-
Heating: The sample is heated at a controlled rate.[18][19] An initial rapid heating can be used to determine an approximate melting range.[18] For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.[18][19]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.[18]
-
Reporting: The melting point is reported as a range between the onset and completion temperatures. For a pure compound, this range is typically narrow (0.5-2 °C).
-
Replicates: The determination should be repeated at least once with a fresh sample to ensure accuracy.[18]
References
- 1. 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid | C8H9NO3 | CID 820561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. bioassaysys.com [bioassaysys.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Determination of Melting Point [wiredchemist.com]
- 20. thinksrs.com [thinksrs.com]
